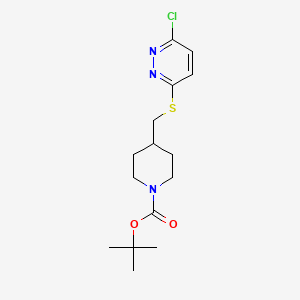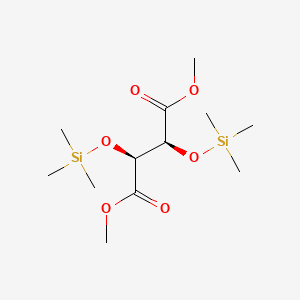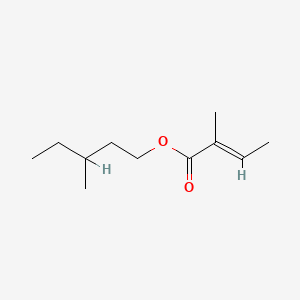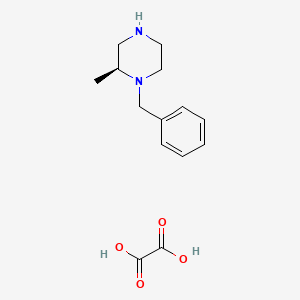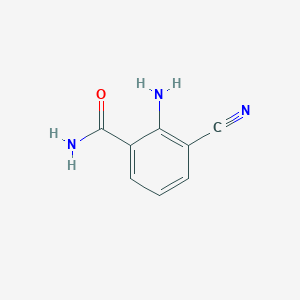
2-Amino-3-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-cyanobenzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a cyano group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyanobenzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature can yield the desired cyanoacetamide compounds . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using ultrasonic irradiation and eco-friendly catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products: The major products formed from these reactions include substituted benzamides, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-3-cyanobenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the design of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-cyanobenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of nitric oxide synthase, thereby modulating the production of nitric oxide in biological systems . The compound’s effects are mediated through its binding to active sites on target enzymes, leading to alterations in their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
2-Aminobenzamide: Lacks the cyano group, making it less versatile in certain synthetic applications.
3-Cyanobenzamide: Lacks the amino group, affecting its reactivity and biological activity.
2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds are used in peptidomimetic synthesis and have different biological activities compared to 2-Amino-3-cyanobenzamide.
Uniqueness: this compound’s unique combination of amino and cyano groups provides it with distinct reactivity and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in drug design and materials science .
Propriétés
Numéro CAS |
63069-53-4 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-amino-3-cyanobenzamide |
InChI |
InChI=1S/C8H7N3O/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,10H2,(H2,11,12) |
Clé InChI |
QNYHKGMUAPYCGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


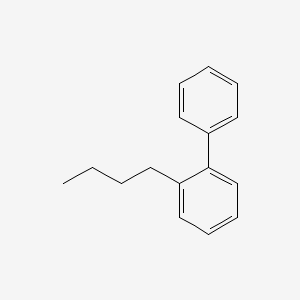
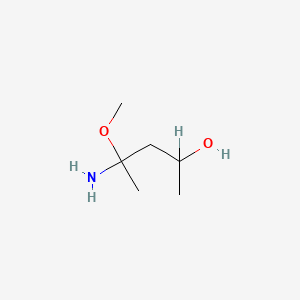




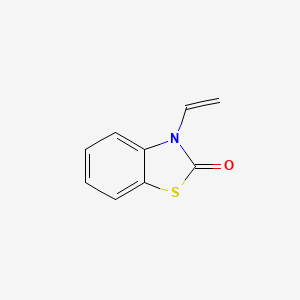
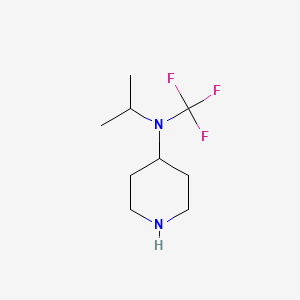
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
